molecular formula C9H19ClN2 B13860372 1-Cyclobutylpiperidin-3-amine Hydrochloride

1-Cyclobutylpiperidin-3-amine Hydrochloride

Katalognummer: B13860372
Molekulargewicht: 190.71 g/mol
InChI-Schlüssel: ZCJARKFFOJXJEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclobutylpiperidin-3-amine Hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Vorbereitungsmethoden

The synthesis of 1-Cyclobutylpiperidin-3-amine Hydrochloride involves several steps. One common method includes the reaction of cyclobutylamine with piperidine derivatives under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods often involve large-scale synthesis using automated reactors to maintain consistency and purity.

Analyse Chemischer Reaktionen

1-Cyclobutylpiperidin-3-amine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutylpiperidinone, while reduction may produce cyclobutylpiperidine.

Wissenschaftliche Forschungsanwendungen

1-Cyclobutylpiperidin-3-amine Hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-Cyclobutylpiperidin-3-amine Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

1-Cyclobutylpiperidin-3-amine Hydrochloride can be compared with other piperidine derivatives, such as:

    Piperidine: A simpler compound with a similar structure but without the cyclobutyl group.

    Cyclobutylamine: A compound with a similar cyclobutyl group but without the piperidine ring.

    Piperidinone: A compound with a similar piperidine ring but with a carbonyl group instead of the amine group.

The uniqueness of this compound lies in its specific combination of the cyclobutyl group and the piperidine ring, which may confer unique chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to undergo various chemical reactions and interact with specific molecular targets, making it a valuable tool in research and development.

Eigenschaften

Molekularformel

C9H19ClN2

Molekulargewicht

190.71 g/mol

IUPAC-Name

1-cyclobutylpiperidin-3-amine;hydrochloride

InChI

InChI=1S/C9H18N2.ClH/c10-8-3-2-6-11(7-8)9-4-1-5-9;/h8-9H,1-7,10H2;1H

InChI-Schlüssel

ZCJARKFFOJXJEV-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)N2CCCC(C2)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.